molecular formula C23H29NO3S B1676830 Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate CAS No. 212329-37-8

Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate

Cat. No. B1676830
M. Wt: 399.5 g/mol
InChI Key: UUSHFEVEROROSP-UHFFFAOYSA-N
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Description

Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate is a chemical compound used in scientific research. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular formula of Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate is C23H29NO3S . The exact molecular structure is not provided in the search results.

Scientific Research Applications

1. Synthesis and Structural Analysis

Kumar et al. (2014) developed an efficient synthetic protocol for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which are structurally related to the compound . Their study focused on the synthesis and spectral analysis, providing insights into the molecular structure and confirming the flattened-boat conformation of the pyran ring through X-ray structural analysis (Kumar et al., 2014).

2. Corrosion Inhibition Properties

Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, an application relevant to industrial processes. Although not the exact compound, this study illustrates the potential of similar pyridine derivatives in corrosion inhibition, which could be relevant for the compound of interest (Dohare et al., 2017).

3. Antibacterial Activity

Gad-Elkareem and El-Adasy (2010) explored the antibacterial activity of ethyl thionicotinates and related compounds. This study highlights the potential antibacterial applications of compounds structurally related to Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate (Gad-Elkareem & El-Adasy, 2010).

4. Selective Receptor Antagonism

Li et al. (1998) conducted a study on the structure-activity relationships of 6-phenyl-1,4-dihydropyridine derivatives, including pyridine derivatives, as selective antagonists at human A3 adenosine receptors. This research could be relevant for understanding the biological activity of the compound (Li et al., 1998).

5. Chemiluminescent Evaluation

Batmanghelich et al. (1991) examined the chemiluminescent reactions of phenyl N-alkylacridinium 9-carboxylates with alkaline hydrogen peroxide. The study of these chemiluminescent properties could be informative for similar compounds, potentially including the one (Batmanghelich et al., 1991).

6. Cyclization Reactions

Remizov et al. (2019) exploredthe intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of compounds with potential pharmaceutical applications. This study's focus on cyclization reactions could provide insights relevant to the synthesis and properties of Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate (Remizov et al., 2019).

7. Cytotoxic Activity

Stolarczyk et al. (2018) synthesized and analyzed the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. Their findings provide valuable data on the cytotoxic potential of similar compounds, which could be extrapolated to the compound of interest (Stolarczyk et al., 2018).

properties

IUPAC Name

propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-5-12-17-19(23(26)28-8-4)18(7-3)24-21(16-13-10-9-11-14-16)20(17)22(25)27-15-6-2/h9-11,13-14H,5-8,12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHFEVEROROSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NC(=C1C(=O)SCC)CC)C2=CC=CC=C2)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017166
Record name Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate

CAS RN

212329-37-8
Record name Propyl 6-ethyl-5-[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212329-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl-4,5-dipropyl-6-phenylpyridine-3-thiocarboxylate-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212329378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MRS-1523
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D9Q2QUU75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Magni - 2020 - flore.unifi.it
Keloids are an exuberant response to cutaneous wound healing, characterized by an exaggerated synthesis of collagen probably due to the increase of fibroblasts activity and their …
Number of citations: 0 flore.unifi.it
JQD Rodrigues, H Camara, A Jurkiewicz… - Naunyn-Schmiedeberg's …, 2018 - Springer
… , 4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol (ZM241385), propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate (…
Number of citations: 3 link.springer.com

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